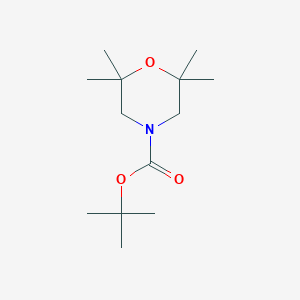

Tert-butyl 2,2,6,6-tetramethylmorpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,2,6,6-tetramethylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-11(2,3)16-10(15)14-8-12(4,5)17-13(6,7)9-14/h8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTSKWPRUTUGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)(C)C)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2,6,6-tetramethylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2,6,6-tetramethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2,2,6,6-tetramethylmorpholine-4-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2,2,6,6-tetramethylmorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholine-Based Derivatives

- Tert-butyl 6-Oxo-2,3-diphenyl-4-morpholinecarboxylate (): This compound shares the tert-butyl carboxylate group but differs in substituents, featuring a 6-oxo group and 2,3-diphenyl moieties. These differences likely reduce steric hindrance compared to the tetramethyl-substituted target compound .

4-tert-Butyl 2-Methyl Morpholine-2,4-dicarboxylate (CAS 500789-41-3, ):

With a similarity score of 1.00, this compound has dual carboxylate groups (tert-butyl and methyl) but lacks methyl substituents on the morpholine ring. The absence of tetramethyl groups may increase conformational flexibility and alter solubility profiles .

Piperidine and Quinoxaline Derivatives

Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate ():

This analog replaces the morpholine ring with a piperidine scaffold and incorporates a tetrazole group. The tetrazole moiety mimics carboxylic acid functionality, enhancing antidiabetic activity (IC50 = 7.12 μM) . The morpholine ring in the target compound may offer improved metabolic stability due to reduced ring strain.- Tert-butyl (4aR,8aR)-4-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-2-oxooctahydroquinoxaline-1(2H)-carboxylate (Compound 200, ): This complex quinoxaline derivative includes a pyrimidine ring and methylthio group. The extended conjugation and sulfur atom may enhance electronic interactions, contrasting with the electron-donating methyl groups in the target compound .

Key Findings and Implications

- Steric Effects : The tetramethyl groups in the target compound likely reduce nucleophilic attack susceptibility compared to analogs with fewer substituents .

- Biological Potential: While the tetrazole-containing piperidine analog () shows antidiabetic activity, the target compound’s morpholine core may favor applications requiring rigidity and stability .

- Synthetic Accessibility : Analogs with aromatic or heteroaromatic systems (e.g., pyrimidine in ) require more complex syntheses than the target compound’s simpler morpholine scaffold .

Biological Activity

Tert-butyl 2,2,6,6-tetramethylmorpholine-4-carboxylate (TB-TM-M4C) is an organic compound characterized by its unique morpholine structure and bulky substituents. This article explores the biological activity of TB-TM-M4C, focusing on its potential therapeutic applications and mechanisms of action based on existing literature.

Chemical Structure and Properties

TB-TM-M4C has the molecular formula and a molar mass of approximately 243.34 g/mol. The compound features a morpholine ring substituted with tert-butyl and tetramethyl groups, which influence its chemical reactivity and solubility in various solvents. The presence of the carboxylate group enhances its reactivity, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

While specific biological activity data for TB-TM-M4C is limited, compounds with similar structures have shown significant biological properties. Morpholine derivatives are often investigated for their antimicrobial , antifungal , and anticancer activities. The bulky groups in TB-TM-M4C may enhance its lipophilicity and membrane permeability, potentially increasing its bioactivity.

Anticancer Activity

Recent studies have suggested that TB-TM-M4C derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, a series of derivatives were synthesized and evaluated for their cytotoxicity:

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | HeLa | 0.78 |

| Compound 2 | A549 | 1.08 |

| Compound 3 | HepG2 | 1.27 |

These findings indicate that certain derivatives demonstrate significant cytotoxicity with selectivity for cancer cells over normal cells, suggesting a promising therapeutic index for further development.

The biological activity of TB-TM-M4C appears to be mediated through its interaction with tubulin , leading to the inhibition of tubulin polymerization. This mechanism results in cell cycle arrest at the G2/M phase, which is crucial for halting cancer cell proliferation. Molecular docking studies have shown that these compounds can effectively bind to the colchicine binding site on tubulin, indicating a potential pathway for drug design targeting microtubule dynamics .

Case Studies and Research Findings

- Antimicrobial Properties : Compounds similar to TB-TM-M4C have been investigated for their antimicrobial properties. Morpholine derivatives have been reported to possess significant activity against various bacterial strains, suggesting that TB-TM-M4C may also exhibit similar properties.

- Inhibition Studies : Inhibition studies involving TB-TM-M4C focus on its reactivity with biological targets or other chemical species. Research indicates that modifications to the morpholine structure can significantly influence the compound's activity against various cancer cell lines.

- Structure-Activity Relationship (SAR) : Understanding the SAR of TB-TM-M4C can provide insights into how structural changes affect biological activity. For instance, the presence of bulky substituents has been linked to enhanced bioactivity due to improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.